2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-27-20-9-8-17(14-21(20)28-2)15-22(25)24-16-23(26,18-6-4-3-5-7-18)19-10-12-29-13-11-19/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIJFSEOAXAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
The 2-(3,4-dimethoxyphenyl)acetic acid precursor is typically activated as an acyl chloride or mixed anhydride to facilitate nucleophilic attack by the amine moiety. In analogous syntheses, oxalyl chloride has been employed under anhydrous conditions to generate reactive intermediates, followed by quenching with amines to form acetamides. For instance, the use of oxalyl chloride at reflux temperatures for 16 hours ensures complete conversion to the acid chloride, which is then coupled without isolation.
Alternative Activation Strategies
Patent data reveals that lithium salts of oxazolidinones can serve as chiral auxiliaries for stereoselective acetamide formation. For example, 4-(S)-benzyl-3-(4-methoxy)phenylacetyl-2-oxazolidinone intermediates have been alkylated with methyl iodide using lithium hexamethyldisilazide (LiHMDS) at -78°C to install methyl groups adjacent to carbonyls. This method, while effective for enantioselective synthesis, requires cryogenic conditions and specialized reagents, limiting scalability.
Preparation of the Amine Moiety: N-[2-Hydroxy-2-(Oxan-4-yl)-2-Phenylethyl]Amine
Oxan-4-yl Group Introduction
The oxan-4-yl (tetrahydropyran-4-yl) group is introduced via nucleophilic ring-opening of epoxides or through Grignard additions to oxan-4-one. A patented approach involves reacting oxan-4-one with phenylmagnesium bromide in toluene under inert atmosphere, yielding 2-phenyl-2-(oxan-4-yl)ethanol after acidic workup. Subsequent oxidation of the alcohol to a ketone, followed by reductive amination, generates the secondary amine.
Hydroxylation and Stereochemical Control
The hydroxyl group at the C2 position is installed via asymmetric hydroboration or catalytic oxidation. In one method, rhodium complexes with (S)-quinap ligands enable enantioselective hydroboration of vinylbenzenes, achieving 98% optical purity in related amines. For the target compound, catecholborane and trimethylamine N-oxide have been used to oxidize intermediates, followed by amination with hydroxylamine-O-sulfonic acid.
Coupling Strategies for Acetamide Formation
Amide Bond Formation
Coupling the activated acetic acid derivative with the amine is achieved using carbodiimide-based reagents such as EDCl/HOBt. Patent examples demonstrate that reactions conducted in dichloromethane (DCM) at room temperature for 12–24 hours provide moderate yields (50–60%). Alternatively, phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene improves reaction efficiency by facilitating interfacial interactions between aqueous and organic phases.
Purification and Crystallization
Flash chromatography on silica gel with DCM/methanol (95:5) is the standard purification method, yielding pale-yellow solids in 67% purity. Recrystallization from isopropyl alcohol or toluene further enhances purity, as evidenced by hydrogen-bond-directed crystal packing observed in X-ray diffraction studies.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies indicate that toluene and acetonitrile mixtures optimize solubility for intermediates bearing bulky substituents. Reflux conditions (110–120°C) are critical for completing SN2 displacements in oxan-4-yl syntheses, while lower temperatures (20–25°C) favor amide coupling without epimerization.
Catalytic Systems
Tripotassium phosphate and TDA-1 synergistically enhance reaction rates in nucleophilic substitutions, achieving 79.2% yields in analogous sulfonamide formations. For enantioselective steps, rhodium/(S)-quinap systems outperform enzymatic resolutions, which are limited to 78% optical purity.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (EDCl/HOBt) | Route B (Phase-Transfer Catalysis) | Route C (Asymmetric Hydroboration) |
|---|---|---|---|
| Yield | 58% | 79.2% | 67% |
| Optical Purity | N/A | N/A | 98% |
| Key Reagent | EDCl/HOBt | TDA-1 | Rhodium/(S)-quinap |
| Purification Method | Flash Chromatography | Recrystallization | Flash Chromatography |
| Scalability | Moderate | High | Low |
Route B emerges as the most scalable, leveraging recrystallization for high purity, while Route C offers superior stereocontrol despite scalability challenges.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-phenyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-furan-4-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the tetrahydropyran ring, in particular, may influence its binding interactions and stability.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups, which are believed to contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl moiety and the oxan-4-yl group are particularly noteworthy.
| Property | Description |
|---|---|
| Molecular Formula | C20H25NO5 |
| Molecular Weight | 357.42 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may exert its effects through various mechanisms:
- Antioxidant Activity : It has been suggested that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Enzyme Modulation : Preliminary studies indicate that it may interact with key enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Cytotoxicity and Cell Viability
In vitro studies have shown that 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can influence cell viability under various conditions. For instance, it has been observed to protect against cytotoxic agents in human cell lines.
Case Studies
-
Study on Cancer Cell Lines : A study evaluated the effects of the compound on different cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM, suggesting potential as an anticancer agent.
Cell Line IC50 (µM) Effect HeLa 12 Inhibited proliferation MCF-7 15 Induced apoptosis - Neuroprotective Effects : Another investigation focused on its neuroprotective properties, where the compound was shown to reduce neuronal death induced by oxidative stress in vitro.
Pharmacological Studies
Pharmacological assessments have revealed promising results regarding the safety profile and efficacy of the compound:
- Toxicity Studies : Animal models have demonstrated a low toxicity profile at therapeutic doses.
- Bioavailability : Preliminary pharmacokinetic studies suggest good absorption and distribution characteristics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation, acylation, and cyclization. Key steps include:
- Acylation : Reacting 3,4-dimethoxyphenylacetic acid with hydroxylamine derivatives under reflux in dichloromethane with triethylamine as a base .
- Cyclization : Using oxan-4-yl intermediates under inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve coupling efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethyl acetate/hexane) ensures >95% purity .
- Critical Parameters : Temperature (273–298 K), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (e.g., excess acyl chloride reduces byproducts) .
Q. How is this compound characterized structurally, and what analytical techniques validate its purity?
- Structural Elucidation :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 3.8–4.1 ppm for methoxy groups; δ 7.2–7.5 ppm for aromatic protons) .
- X-ray Crystallography : Determines crystal packing and dihedral angles between aromatic rings (e.g., 65.2° between 3,4-dimethoxyphenyl and oxan-4-yl groups) .
- Purity Assessment :
- HPLC : Retention time consistency (C18 column, acetonitrile/water mobile phase).
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 408.5) .
Q. What preliminary biological screening models are used to assess its bioactivity?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at IC₅₀ < 10 µM) .
- Cell-Based Studies : MTT assays for cytotoxicity (e.g., IC₅₀ values in cancer cell lines like MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group substitution) affect its pharmacological profile?
- Structure-Activity Relationship (SAR) Strategies :
- Methoxy Group Removal : Reduces logP (lipophilicity), impacting blood-brain barrier permeability .
- Oxan-4-yl Replacement : Substituting with piperidine increases metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR (ΔG < -8 kcal/mol) .
Q. What mechanisms underlie contradictory data in its reported biological activities (e.g., cytotoxicity vs. neuroprotection)?
- Data Reconciliation :
- Dose-Dependent Effects : Biphasic responses (e.g., pro-apoptotic at >50 µM vs. antioxidant at <10 µM) .
- Cell Line Variability : Differences in transporter expression (e.g., P-gp efflux in resistant lines) .
- Experimental Controls : Use of standardized cell culture media (e.g., RPMI vs. DMEM) and positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can in silico models predict its ADMET properties, and what are the limitations?
- ADMET Prediction :
- Software : SwissADME for bioavailability radar (TPSA > 80 Ų indicates poor absorption) .
- Metabolism : CYP3A4-mediated demethylation predicted via MetaSite .
- Limitations : Overestimation of passive diffusion in models lacking active transport systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
